1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane is a heterocyclic compound that features a unique bicyclic structure combined with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts significant biological activity, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This reaction proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization to form the oxadiazole ring . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazolium salts.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolium salts, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a candidate for drug development, particularly as an anticancer, antiviral, or antibacterial agent.
Materials Science: The compound’s stability and electronic properties make it useful in the development of new materials, including polymers and nanomaterials.
Biological Research: It can be used as a probe or tool in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar biological activities and applications.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties and uses.
1,2,5-Oxadiazole: Known for its applications in materials science and medicinal chemistry.
Uniqueness: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane is unique due to its bicyclic structure combined with the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, reactivity, and biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-1-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7(12-11-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3 |
InChI Key |
CHNGOFGRHYSJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C23CC(C2)CN3 |
Origin of Product |
United States |
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